Methylenecyclobutane

Übersicht

Beschreibung

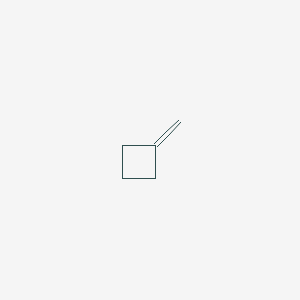

Methylenecyclobutane is an organic compound with the molecular formula C₅H₈. It is characterized by a cyclobutane ring with a methylene group attached to it. This compound is notable for its unique structure, which includes both a strained four-membered ring and an exocyclic double bond. This compound is a side product in the production of isoprene and is used as a raw material in fine organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylenecyclobutane was first synthesized by Gustavson in 1896 through the treatment of 2,2-di(bromomethyl)-1,3-dibromopropane (tetrabromoneopentane) with zinc dust in ethanol

Another method involves the action of zinc dust on tribromoneopentyl benzenesulfonate, which yields this compound in good quantities . Additionally, this compound can be synthesized starting from 1,4-dibromobutane via cyclobutylidenetriphenylphosphorane or by the thermal, mercury-photosensitized, or laser-induced isomerization of spiropentane .

Industrial Production Methods: Currently, this compound is not produced in large quantities commercially.

Analyse Chemischer Reaktionen

Isomerization Reactions

MCB exhibits dynamic equilibria and isomerization under various conditions:

- Acid-Catalyzed Isomerization : Heating MCB with ZnBr₂/Zn(OH)Br in aqueous alcohol at 140°C for 7 days yields 1-methylcyclobutene (85% equilibrium composition at 20°C) .

- Thermal Rearrangement : Over Al₂O₃ at 300°C, MCB converts to 1-methylcyclobutene (major) and isoprene (minor). At 370–420°C, ring cleavage dominates, forming isoprene .

- Base-Mediated Isomerization : Deprotonation with Na/Al₂O₃ establishes an equilibrium favoring 1-methylcyclobutene (85%) over MCB (15%) .

Table 1: Isomerization Pathways

| Conditions | Major Product | Yield/Equilibrium Ratio | Reference |

|---|---|---|---|

| ZnBr₂/Zn(OH)Br, 140°C | 1-Methylcyclobutene | 85% | |

| Al₂O₃, 370–420°C | Isoprene | ~70% | |

| Na/Al₂O₃, 20°C | 1-Methylcyclobutene | 85:15 |

Hydrogenation

MCB undergoes both partial and complete hydrogenation:

- Selective Hydrogenation : Over Pt, Pd, or Rh catalysts at 150–350°C, MCB forms methylcyclobutane (cyclic product) and linear alkenes (e.g., 1-pentene) .

- Full Hydrogenation : At 450°C, branched products like isopentane dominate via ring-opening .

Key Mechanistic Insight : Parahydrogen-induced polarization (PHIP) studies confirm pairwise H₂ addition in cyclic products but not in branched derivatives .

Oxidation Reactions

MCB’s oxidation pathways vary with reagents:

- Ozonolysis : At −70°C in CH₂Cl₂/pyridine, MCB forms cyclobutanone (70% yield) .

- Wacker Oxidation : Using PdCl₂/CuCl₂ with tert-butyl nitrite, MCB undergoes semi-pinacol rearrangement to cyclopentanone (up to 97% yield, >99:1 ketone:aldehyde selectivity) .

- Enantioselective Oxidation : A Pd-pyox catalyst enables desymmetrization of prochiral MCB derivatives, achieving enantioselective cyclopentanone synthesis .

Table 2: Oxidation Outcomes

| Reagent System | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|

| O₃, CH₂Cl₂, −70°C | Cyclobutanone | 70% | – | |

| PdCl₂/CuCl₂, t-BuONO | Cyclopentanone | 97% | >99:1 | |

| OsO₄/H₂O₂ | 1-Hydroxycyclobutanol | 83% | – |

Electrophilic Additions

MCB reacts with electrophiles to form functionalized cyclobutanes:

- Nitration : With AcONO₂/BF₃, MCB forms 1-nitrocyclopropane derivatives (65% yield) via a cationic intermediate .

- Sulfonation : SO₃ addition yields sulfobetaine 30 (90% yield), while PhSeCl produces selenonium salts .

- Halogenation : PBr₃ reacts regiospecifically via radical mechanisms, yielding phosphine products (63% with O₂) .

Mechanistic Note : Cationic intermediates (e.g., bridged methylcyclobutanium ions) dictate regioselectivity in these reactions .

Free-Radical Reactions

MCB participates in radical chain processes:

- Acylation : With acetaldehyde/Co(OAc)₂, MCB forms cyclobutylmethyl ketone (78) alongside acetic acid .

- Hydrophosphorylation : Phosphinic acid/H₂O₂ adds to MCB, yielding cyclobutylmethylphosphinic acid (50) .

Radical Pathway :

- Initiation: Co²⁺ → Co³⁺ + - CH₂CHO.

- Propagation: - CH₂CHO + MCB → cyclobutylmethyl radical.

- Termination: Radical coupling or H abstraction .

Polymerization

MCB polymerizes under Lewis acid (e.g., AlCl₃) or Ziegler-Natta catalysts, forming polymers with retained cyclobutane rings .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Strained Carbocycles in Drug Design

MCB's structural properties, such as its unique puckered conformation and increased reactivity due to the exo-methylene group, allow it to serve as a valuable scaffold in drug design. Cyclobutane rings, including MCB, are being explored for their potential to improve biological activity and pharmacokinetic properties of drug candidates. Notably, cyclobutanes can enhance metabolic stability, prevent isomerization, and fit into hydrophobic pockets of target proteins more effectively than larger cyclic systems .

Case Studies

- Antibody-Drug Conjugates (ADCs) : Research has shown that incorporating cyclobutane rings into peptide linkers can enhance selectivity towards tumor cells. For instance, a cyclobutane-containing linker demonstrated greater selectivity towards cathepsin B over other enzymes compared to traditional linkers .

- Inhibition of Tankyrase Enzymes : MCB derivatives have been investigated for their ability to inhibit Tankyrase enzymes, which play critical roles in cellular processes. These compounds showed promising activity against cancer cell lines, suggesting their potential therapeutic applications .

Synthetic Applications

Catalytic Synthesis Strategies

Recent advancements in synthetic methodologies have made MCB more accessible for chemical transformations. A notable approach involves a copper-catalyzed borylative cyclization of linear alkynes to form boromethylene cyclobutanes (BMCBs), which can subsequently be transformed into various functionalized compounds. This method allows for high regioselectivity and excellent yields under mild reaction conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Borylative Cyclization | 70-80 | 50°C for 20 hours |

| Pyrolysis of Cyclobutylmethyl Acetate | 70 | 480°C |

| Oxidation to Cyclopentanone | 75 | Pd-Cu catalyst in benzene |

Functional Group Transformations

The versatility of MCB allows it to undergo various functional group transformations. For example, the methylene unit can be hydrogenated or subjected to ozonolysis to yield different products such as cyclopentanones or epoxides . These transformations expand the chemical space available for medicinal chemists and enable the creation of structurally diverse compounds.

Chemical Properties and Stability

Research indicates that MCB is more stable than its analogs like 1-methylcyclobutene under certain conditions. This stability makes MCB a favorable candidate for further functionalization and incorporation into more complex molecular architectures . The unique properties of MCB also facilitate its use in reactions aimed at forming new C-C bonds, which is crucial in developing novel therapeutic agents.

Wirkmechanismus

The mechanism of action of methylenecyclobutane involves its reactive double bond and strained cyclobutane ring. These features make it highly reactive and capable of undergoing various chemical transformations. The double bond can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions .

Vergleich Mit ähnlichen Verbindungen

Methylenecyclobutane can be compared with other similar compounds, such as:

Spiropentane: Both compounds have strained ring systems, but spiropentane has a spiro configuration, making it less reactive than this compound.

Vinylcyclopropane: This compound has a three-membered ring with a vinyl group, similar to this compound’s four-membered ring with a methylene group. Vinylcyclopropane is also highly reactive but undergoes different types of reactions.

Cyclobutene: This compound has a four-membered ring with a double bond within the ring, unlike this compound’s exocyclic double bond.

This compound’s unique structure, with its exocyclic double bond and strained ring, makes it distinct from these similar compounds and contributes to its reactivity and versatility in chemical synthesis.

Biologische Aktivität

Methylenecyclobutane (MCB) is a cyclic hydrocarbon that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of MCB, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a four-membered cyclic compound characterized by a double bond between two carbon atoms in the ring. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis and a candidate for drug development.

Mechanisms of Biological Activity

-

Anticancer Properties :

MCB derivatives have been investigated for their potential anticancer effects. For instance, cyclobutane derivatives have shown inhibitory effects on oncogenic functions, particularly in targeting MYC transcription factors, which are implicated in various cancers. One study indicated that certain cyclobutane derivatives exhibited significant potency against cancer cell lines such as CCRF-CEM and K562, suggesting that MCB's structural characteristics may enhance its biological activity against cancer cells . -

Enzyme Inhibition :

The biological activity of MCB also extends to enzyme inhibition. For example, derivatives of MCB have been identified as potent inhibitors of histone methyltransferases (HMTs), which are crucial in regulating gene expression and are often dysregulated in cancer . Specific compounds derived from MCB have demonstrated selectivity over numerous kinases, indicating their potential as therapeutic agents in treating malignancies . -

Immune Modulation :

MCB has been explored for its role in modulating immune responses. Compounds based on MCB have shown promise as inhibitors of retinoic acid receptor-related orphan receptor gamma (RORγt), which is involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis and psoriasis . The ability to modify the lipophilicity and bioavailability of these compounds enhances their therapeutic profiles.

Chemical Transformations and Synthesis

The synthesis and transformation of this compound into biologically active compounds have been extensively studied. Notably:

- Wacker Oxidation : MCB can undergo Wacker oxidation to yield cyclopentanones with high selectivity under mild conditions. This reaction involves a semi-pinacol-type rearrangement that facilitates the formation of desired products while maintaining structural integrity .

- Hydrogenation Reactions : The hydrogenation of MCB over various catalysts (e.g., Rh, Pt, Pd) has been investigated, revealing insights into its reactivity and potential applications in organic synthesis .

Case Studies

Several studies illustrate the biological activity of this compound derivatives:

- Cancer Cell Line Studies : Research has demonstrated that specific this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a cyclobutene derivative showed high activity against multiple cancer types but with low selectivity, highlighting the need for further optimization .

- In Vivo Studies : In vivo evaluations have revealed that certain MCB-linked compounds possess favorable pharmacokinetic properties, including high bioavailability and plasma exposure when tested in animal models . These findings support the potential for developing MCB-based therapeutics.

Data Tables

Eigenschaften

IUPAC Name |

methylidenecyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRVGKYPAOQVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061519 | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-56-5 | |

| Record name | Methylenecyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENECYCLOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENECYCLOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ0GB8VNX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of methylenecyclobutane?

A1: The molecular formula of this compound is C5H8, and its molecular weight is 68.12 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) [, , ], Raman [], microwave [], and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide information about the vibrational modes, rotational constants, and structural parameters of the molecule.

Q3: What is the ring-puckering potential function of this compound?

A3: The ring-puckering potential function of this compound has been determined from its microwave and infrared spectra [, ]. The potential function is described as V(x) = 4.229 × 105x4 − 1.694 × 104x2, where x is a reduced ring-puckering coordinate. This function indicates a double-minimum potential with a barrier to ring inversion of approximately 160 cm-1.

Q4: What are common starting materials for the synthesis of this compound?

A4: this compound can be synthesized from various starting materials, including pentaerythrityl tetrabromide [], pentaerythrityl tetrachloride [], and the reduction of spiropentane [, ].

Q5: How can this compound be used to synthesize other compounds?

A5: this compound can be used as a building block for synthesizing various compounds. For instance, it can undergo ring expansion reactions to form cyclopentanones [, ], be used in the synthesis of cyclobutanone and cyclobutanol [], and undergo cycloaddition reactions to form various cyclic compounds [, , , ].

Q6: Can this compound undergo polymerization?

A6: While this compound does not readily homopolymerize, it can copolymerize with certain vinyl monomers via radical initiators []. The copolymerization occurs through the exocyclic methylene group of this compound. Interestingly, polymerization with specific Ziegler-Natta catalysts can yield an isorubber with exo double bonds in the polymer structure [].

Q7: Does this compound undergo any unique rearrangements?

A7: Yes, this compound exhibits a degenerate rearrangement where the exocyclic double bond shifts positions on the ring. This rearrangement proceeds through a diradical intermediate and has been studied using deuterium labeling and trapping experiments [, ]. The rate and stereoselectivity of this rearrangement are influenced by the substituents on the ring [].

Q8: How does this compound react in Wacker oxidation?

A8: this compound undergoes Wacker oxidation to yield cyclopentanones through a unique semi-pinacol type rearrangement []. This reaction exhibits high Markovnikov selectivity when tert-butyl nitrite is employed as the oxidant.

Q9: What are the potential applications of this compound and its derivatives?

A9: this compound and its derivatives hold potential applications in various fields. They have been investigated as potential antiviral agents, specifically this compound analogues of nucleosides [, , ]. Additionally, their unique reactivity makes them attractive building blocks for synthesizing natural products and other complex molecules [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.